molecular formula C14H14FNO3S B183604 N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide CAS No. 91308-53-1

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B183604
CAS No.: 91308-53-1
M. Wt: 295.33 g/mol
InChI Key: VMVYISXIPPYASR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction could lead to the formation of amines .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both the ethoxy and fluorobenzene groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the ethoxy group can influence its solubility and reactivity .

Biological Activity

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its role in antimicrobial activity. The presence of the ethoxy and fluorine substituents may enhance its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes crucial for folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication .

Additionally, the halogen substituents (fluoro and possibly chloro) can enhance the compound's binding affinity to target proteins, thereby increasing its potency as an inhibitor . This mechanism is particularly relevant in the context of developing selective inhibitors for human intestinal carboxylesterases (hiCE), which are implicated in drug metabolism and toxicity .

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit antimicrobial properties. For instance, studies have shown that this compound can effectively inhibit bacterial growth in vitro, showcasing its potential as an antimicrobial agent .

Enzyme Inhibition

A series of studies have focused on the enzyme inhibition characteristics of this compound. The compound has been evaluated for its ability to inhibit various carboxylesterases, with promising results indicating selectivity towards hiCE over other esterases . This selectivity is crucial for minimizing side effects associated with drug metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth; potential therapeutic use
Enzyme InhibitionSelective inhibition of hiCE
Structural ActivityEnhanced binding due to halogen substitutions

Case Study: Selective Inhibition of Human Intestinal Carboxylesterase

In a study aimed at identifying selective inhibitors for hiCE, a class of benzene sulfonamides was synthesized, including this compound. The results demonstrated that halogen substitutions significantly increased the potency and selectivity of these compounds against hiCE compared to other esterases .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVYISXIPPYASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321307
Record name N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91308-53-1
Record name NSC373487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

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